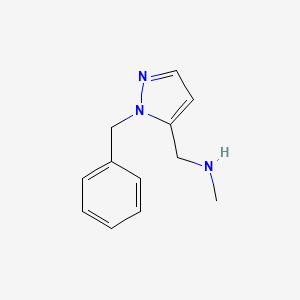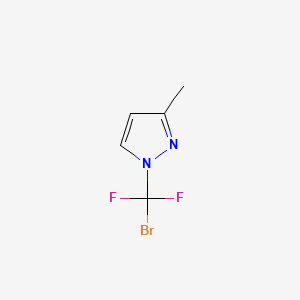
1-(bromodifluoromethyl)-3-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromodifluoromethyl)-3-methyl-1H-pyrazole is an organofluorine compound characterized by the presence of a bromodifluoromethyl group attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(bromodifluoromethyl)-3-methyl-1H-pyrazole typically involves the introduction of a bromodifluoromethyl group to a pyrazole ring. One common method involves the reaction of 3-methyl-1H-pyrazole with bromodifluoromethylating agents under controlled conditions. For instance, the use of (bromodifluoromethyl)trimethylsilane in the presence of a photocatalyst has been reported .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromodifluoromethyl)-3-methyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used in substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the bromodifluoromethyl group .
Scientific Research Applications
1-(Bromodifluoromethyl)-3-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(bromodifluoromethyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets. The bromodifluoromethyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
- (Chlorodifluoromethyl)trimethylsilane
- (Trifluoromethyl)trimethylsilane
- 1,1-Difluoroalkenes
Comparison: 1-(Bromodifluoromethyl)-3-methyl-1H-pyrazole is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties.
Properties
Molecular Formula |
C5H5BrF2N2 |
|---|---|
Molecular Weight |
211.01 g/mol |
IUPAC Name |
1-[bromo(difluoro)methyl]-3-methylpyrazole |
InChI |
InChI=1S/C5H5BrF2N2/c1-4-2-3-10(9-4)5(6,7)8/h2-3H,1H3 |
InChI Key |
BUUUJMHSTSFLFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C(F)(F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[1-(4-Fluorophenyl)pyrrolidin-3-yl]piperidinedihydrochloride](/img/structure/B13546798.png)
![2,6-dihydro-4H-furo[3,4-c]pyrazol-3-amine](/img/structure/B13546807.png)
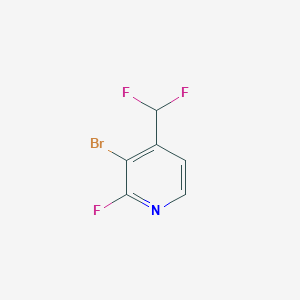
![[2-(2-Methyl-2,3-dihydroindol-1-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13546825.png)

![(7S,8aS)-7-hydroxy-octahydropyrrolo[1,2-a]pyrazin-1-one](/img/structure/B13546839.png)
![Methyl1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylatehydrochloride](/img/structure/B13546843.png)
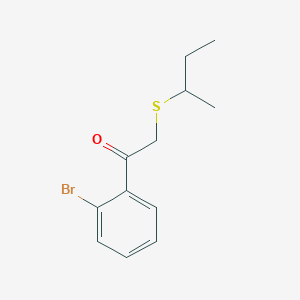


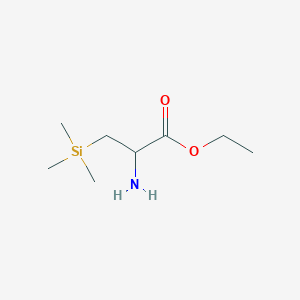
![2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine](/img/structure/B13546889.png)
aminehydrochloride](/img/structure/B13546896.png)
